An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Bromo-6-chloro-8-methylquinoline
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Bromo-6-chloro-8-methylquinoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-6-chloro-8-methylquinoline (CAS No. 1156602-22-0)[1]. As a substituted quinoline, this compound is of significant interest to researchers in medicinal chemistry and materials science, where quinoline derivatives are foundational scaffolds for therapeutic agents and functional materials[2][3]. Structural elucidation via NMR spectroscopy is a critical step in the synthesis and characterization of such novel compounds. While specific experimental spectral data for this exact molecule is not widely published, this guide leverages established principles of NMR spectroscopy and data from analogous structures to present a detailed theoretical interpretation. We will explore the expected chemical shifts, coupling patterns, and the underlying electronic effects of the substituents that govern the spectral appearance. This document serves as a robust predictive framework for researchers working with this and structurally related molecules.
Molecular Structure and Proton Environments
The structure of 4-Bromo-6-chloro-8-methylquinoline features a quinoline bicyclic system with three distinct substituents.[1][2] The precise placement of the bromo, chloro, and methyl groups creates a unique electronic environment that dictates the resonance frequencies of the five non-equivalent protons.
Molecular Structure:
(Note: This is a simplified 2D representation)
The five key protons for ¹H NMR analysis are:
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Methyl Protons (-CH₃): Located at position 8.
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Aromatic Protons: H-2, H-3, H-5, and H-7 on the quinoline core.
Each proton's chemical shift is influenced by:
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The inherent aromaticity of the quinoline ring system.
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The electronegativity of the nitrogen atom , which strongly deshields adjacent protons (especially H-2).
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Inductive and Mesomeric Effects of the halogen substituents (-Cl and -Br). These electron-withdrawing groups generally deshield nearby protons, shifting their signals downfield.
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The electron-donating nature of the methyl group (-CH₃), which shields its own protons.
Predicted ¹H NMR Spectral Data
Based on the analysis of substituent effects and reference data for related compounds like 8-methylquinoline[4][5][6], the following ¹H NMR spectrum is predicted for 4-Bromo-6-chloro-8-methylquinoline when dissolved in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for 4-Bromo-6-chloro-8-methylquinoline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.40 - 7.55 | Doublet (d) | JH3-H2 ≈ 4.5 - 5.0 | 1H |
| H-5 | ~ 7.85 - 8.00 | Singlet (s) | N/A | 1H |
| H-7 | ~ 7.70 - 7.85 | Singlet (s) | N/A | 1H |
| H-2 | ~ 8.75 - 8.90 | Doublet (d) | JH2-H3 ≈ 4.5 - 5.0 | 1H |
| -CH₃ (at C-8) | ~ 2.75 - 2.85 | Singlet (s) | N/A | 3H |
Rationale and In-Depth Spectral Interpretation
The Methyl Protons (-CH₃ at C-8)
The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. In the parent 8-methylquinoline, this signal appears around 2.825 ppm.[5] The electronic environment is largely preserved, so a similar chemical shift is anticipated.
The Aromatic Protons (H-2, H-3, H-5, H-7)
The aromatic region of the spectrum is predicted to contain four distinct signals.
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H-2 and H-3: These two protons form a simple AX spin system.
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H-2 (~8.75 - 8.90 ppm): This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded proton in the molecule, shifting it significantly downfield. It will appear as a doublet due to coupling with H-3.
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H-3 (~7.40 - 7.55 ppm): This proton is coupled to H-2, resulting in a doublet. The presence of the electron-withdrawing chloro group at the C-4 position further deshields H-3 through an inductive effect.
-
-
H-5 and H-7: These protons are on the carbocyclic ring and are isolated from other protons, leading to singlet multiplicities.
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H-5 (~7.85 - 8.00 ppm): This proton is flanked by two substituents: the chloro group at C-6 and the methyl-bearing carbon at C-8a (the fusion carbon). The strong deshielding effect of the adjacent chloro group at C-6 is the dominant factor, pushing this signal downfield.
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H-7 (~7.70 - 7.85 ppm): This proton is positioned between the chloro-substituted C-6 and the bromo-substituted C-8. Both halogens are electron-withdrawing and will deshield H-7, resulting in a downfield chemical shift. The lack of adjacent protons makes it appear as a singlet.
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Experimental Protocol for ¹H NMR Acquisition
To obtain high-quality ¹H NMR spectra for this compound, adherence to a standardized protocol is essential. This methodology is designed to be self-validating and produce reproducible results.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of 4-Bromo-6-chloro-8-methylquinoline solid.[1]
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is effective for many organic compounds and has a well-defined residual solvent peak at ~7.26 ppm.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve a sharp, symmetrical peak shape for the solvent or reference signal. This step is crucial for obtaining high resolution.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Apply a standard 90° pulse.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Workflow for Spectroscopic Analysis
The logical flow from sample handling to final data interpretation can be visualized as follows.
Caption: Workflow from sample preparation to structural elucidation.
References
-
TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
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Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
UNCW Institutional Repository. (2016). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). 4-Bromo-8-methoxyquinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
SciSpace. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
Sources
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- 2. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
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